molecular formula C10H4NNaO5 B4885016 sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate

sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate

Cat. No. B4885016
M. Wt: 241.13 g/mol
InChI Key: FKRIFUFHPMBGJA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate (NDN) is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is particularly interesting due to its unique chemical properties and potential applications in scientific research. In

Mechanism of Action

The mechanism of action of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate is not fully understood. However, studies have suggested that sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate may act as a nucleophile and undergo nucleophilic addition reactions with electrophilic substrates.
Biochemical and Physiological Effects
sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate has been shown to exhibit various biochemical and physiological effects. Studies have shown that sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate has been shown to exhibit antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the primary advantages of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate is its high purity and stability. sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate can be easily synthesized and purified, making it an ideal reagent for various lab experiments. However, one of the limitations of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate is its potential toxicity. Studies have shown that sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate can be toxic at high doses, and caution should be exercised when handling this compound.

Future Directions

There are several future directions for the study of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate. One potential direction is the synthesis of novel compounds using sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate as a reagent. Additionally, further studies are needed to fully understand the mechanism of action of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate and its potential applications in various fields of science. Finally, the potential toxicity of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate should be further investigated to ensure safe handling and use of this compound in lab experiments.
Conclusion
In conclusion, sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate is a synthetic compound that has been extensively studied for its potential applications in various fields of science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate have been discussed in this paper. Further studies are needed to fully understand the potential applications of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate in various fields of science.

Scientific Research Applications

Sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate has been extensively studied for its potential applications in various fields of science. One of the primary applications of sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate is in the field of organic synthesis. sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate has been used as a reagent in organic synthesis to synthesize various compounds such as pyridines, quinolines, and benzimidazoles.

properties

IUPAC Name

sodium;2-nitro-3,4-dioxonaphthalen-1-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO5.Na/c12-8-5-3-1-2-4-6(5)9(13)10(14)7(8)11(15)16;/h1-4,12H;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRIFUFHPMBGJA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)[N+](=O)[O-])[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4NNaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;2-nitro-3,4-dioxonaphthalen-1-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate
Reactant of Route 2
sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate
Reactant of Route 3
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sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate
Reactant of Route 4
sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate
Reactant of Route 5
sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate
Reactant of Route 6
sodium 3-nitro-1,4-dioxo-1,4-dihydro-2-naphthalenolate

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